molecular formula C21H18N2O6S B11649084 ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B11649084
M. Wt: 426.4 g/mol
InChI Key: IJUNNPOYFLAJGD-OYBLBNEUSA-N
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Description

Ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a methoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl 2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4-nitroaniline to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:

    Ethyl 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoate: Similar structure but with a hydroxy group instead of a nitro group.

    N-benzoylanthranilic (3-ethoxy-4-methoxybenzylidene)hydrazide: Contains a hydrazide group instead of a thiophene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N2O6S

Molecular Weight

426.4 g/mol

IUPAC Name

ethyl (5Z)-4-hydroxy-5-[(3-methoxyphenyl)methylidene]-2-(4-nitrophenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C21H18N2O6S/c1-3-29-21(25)18-19(24)17(12-13-5-4-6-16(11-13)28-2)30-20(18)22-14-7-9-15(10-8-14)23(26)27/h4-12,24H,3H2,1-2H3/b17-12-,22-20?

InChI Key

IJUNNPOYFLAJGD-OYBLBNEUSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)OC)/SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)OC)SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O

Origin of Product

United States

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